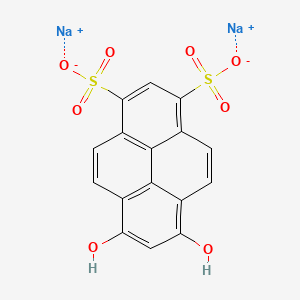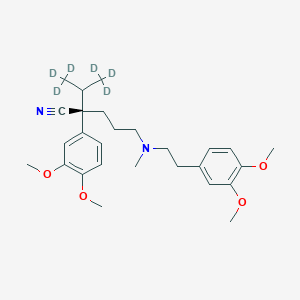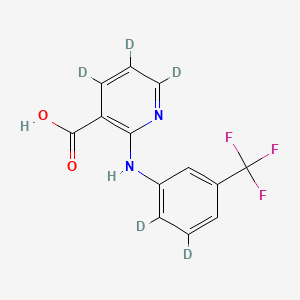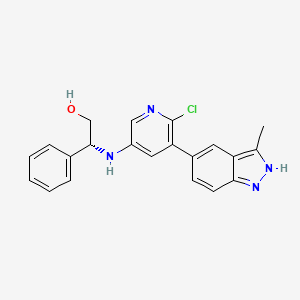
Cdk9-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk9-IN-12 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a transcriptional regulator that plays a crucial role in the control of gene expression by phosphorylating the RNA polymerase II C-terminal domain. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Cdk9-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Aplicaciones Científicas De Investigación
Cdk9-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in various chemical reactions and pathways.
Biology: Employed in research to understand the regulation of gene expression and the impact of cyclin-dependent kinase 9 inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated cyclin-dependent kinase 9 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 9
Mecanismo De Acción
Cdk9-IN-12 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 9. This inhibition prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to the suppression of gene transcription. The molecular targets of this compound include cyclin-dependent kinase 9 and its associated cyclin T subunit, which together form the positive transcription elongation factor b (P-TEFb) complex .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cdk9-IN-12 include other cyclin-dependent kinase 9 inhibitors such as flavopiridol, AZD4573, and KB-0742 .
Uniqueness
This compound is unique due to its high selectivity and potency towards cyclin-dependent kinase 9 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H19ClN4O |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
(2R)-2-[[6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
InChI |
InChI=1S/C21H19ClN4O/c1-13-17-9-15(7-8-19(17)26-25-13)18-10-16(11-23-21(18)22)24-20(12-27)14-5-3-2-4-6-14/h2-11,20,24,27H,12H2,1H3,(H,25,26)/t20-/m0/s1 |
Clave InChI |
SHDGEOLPEYTGCG-FQEVSTJZSA-N |
SMILES isomérico |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)N[C@@H](CO)C4=CC=CC=C4)Cl |
SMILES canónico |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)NC(CO)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



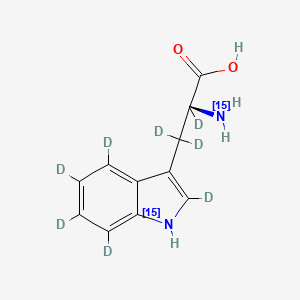
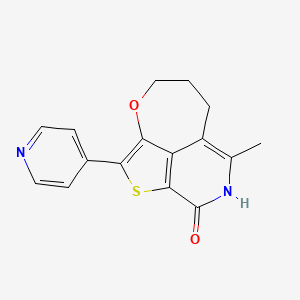
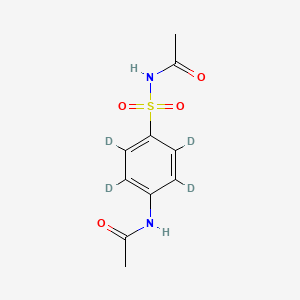
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
